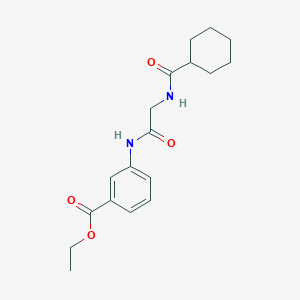

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate

Description

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a benzoate ester derivative featuring a 3-position substitution with a dipeptide-like acetamido group. The substituent comprises a cyclohexanecarboxamido moiety linked via an acetamido spacer, resulting in the molecular formula C₁₈H₂₆N₂O₄ (MW: 334.4 g/mol). This structure combines lipophilic (cyclohexane) and hydrogen-bonding (amide groups) elements, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

ethyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-9-6-10-15(11-14)20-16(21)12-19-17(22)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEZVDXCCHRFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the acylation of ethyl 3-aminobenzoate with cyclohexanecarboxylic acid chloride, followed by amidation with acetamide. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate has been explored for its potential in several scientific research areas:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, it is believed to inhibit certain enzymes and signaling pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in modulating cytokine production and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The cyclohexane group in the target compound increases logP (3.5) compared to ethoxy (1.9) or chloro (2.8) analogs.

- Substituent Position: Substitution at the 3-position (target compound) vs.

- Functional Groups : Thiazole and pyrimidine in compound enhance hydrogen-bonding capacity, while indole/indoline in CI-a/CI-b introduces aromatic π-π interactions.

Biological Activity

Ethyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that combines elements of benzoic acid derivatives with amide functionalities. The presence of the cyclohexanecarboxamide moiety suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Molecular Formula

- Chemical Formula : C_{16}H_{22}N_{2}O_{3}

- Molecular Weight : 290.36 g/mol

The compound's biological activity is hypothesized to be mediated through several mechanisms, including modulation of enzyme activity and interaction with specific receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies on various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

A study examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with this compound resulted in:

- IC50 : 0.065 μM

- Mechanism : Induction of caspase 3/7 activation

- Gene Expression : Increased BAX expression (2-fold) and decreased Bcl-2 expression (4.29-fold)

These results suggest a significant pro-apoptotic effect, supporting further exploration for therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoic acid and amide moieties have been studied to identify more potent analogs.

| Compound | EC50 (μM) | Max Response (%) | Stability (t1/2 min) |

|---|---|---|---|

| This compound | 0.065 | 95% | >30 |

| Analog A | 0.047 | 98% | 178 |

| Analog B | 0.094 | 98% | 122 |

The table illustrates the potency and stability of this compound compared to its analogs, highlighting its promising profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.